3,4-Dimethyl-1-phenyl-1H-pyrazol-5(4H)-one

Description

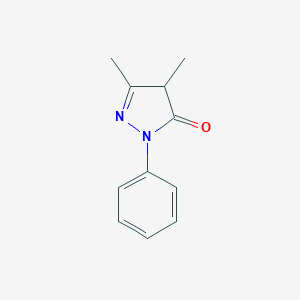

Structure

3D Structure

Properties

IUPAC Name |

4,5-dimethyl-2-phenyl-4H-pyrazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O/c1-8-9(2)12-13(11(8)14)10-6-4-3-5-7-10/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQCMHLUBBYCYFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=NN(C1=O)C2=CC=CC=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00939164 | |

| Record name | 4,5-Dimethyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00939164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17900-68-4 | |

| Record name | 3,4-Dimethyl-1-phenyl-2-pyrazolin-5-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17900-68-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Dihydro-4,5-dimethyl-2-phenyl-3H-pyrazol-3-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017900684 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,5-Dimethyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00939164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-dihydro-4,5-dimethyl-2-phenyl-3H-pyrazol-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.025 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes to 3,4-Dimethyl-1-phenyl-1H-pyrazol-5(4H)-one

Conventional Condensation and Cyclization Reactions

The classical and most common method for the synthesis of pyrazolone (B3327878) rings is the Knorr pyrazole (B372694) synthesis. jk-sci.comresearchgate.netslideshare.net This reaction involves the cyclocondensation of a β-ketoester with a hydrazine (B178648) derivative. beilstein-journals.org For the synthesis of the parent scaffold, 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one, the reaction between ethyl acetoacetate (B1235776) and phenylhydrazine (B124118) is employed. hilarispublisher.comias.ac.in

To obtain the target molecule, this compound, a methylated β-ketoester, specifically ethyl 2-methylacetoacetate, would be reacted with phenylhydrazine. The reaction mechanism proceeds through the initial formation of a hydrazone intermediate, which then undergoes intramolecular cyclization via nucleophilic attack of the second nitrogen atom onto the ester carbonyl group, followed by the elimination of ethanol (B145695) to yield the final pyrazolone ring. rsc.org The regioselectivity of this reaction is generally high, with the less hindered nitrogen of the hydrazine attacking the more electrophilic ketone carbonyl first. ias.ac.inrsc.org Typically, these reactions are carried out in a suitable solvent such as ethanol and may be catalyzed by a small amount of acid. jk-sci.com

Multicomponent Reaction (MCR) Strategies Employing 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one Scaffolds

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation, have emerged as a powerful and efficient tool in organic synthesis. worldresearchersassociations.com The 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one scaffold is a versatile building block in such reactions for the generation of a diverse library of pyrazolone-based molecules.

A prominent example is the synthesis of 4,4'-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols). These compounds are synthesized via a one-pot, three-component reaction of an aromatic aldehyde, two equivalents of 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one, and a catalyst. nih.govnih.gov This reaction often proceeds through an initial Knoevenagel condensation of the pyrazolone with the aldehyde, followed by a Michael addition of a second pyrazolone molecule. nih.gov Various catalysts can be employed, and the reaction can even proceed under catalyst-free conditions in some instances. scielo.org.za

Another MCR strategy involves the reaction of 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one, an aromatic aldehyde, and malononitrile (B47326), often catalyzed by a base, to produce pyrano[2,3-c]pyrazole derivatives. researchgate.net These MCRs offer significant advantages, including operational simplicity, high atom economy, and the ability to generate molecular complexity in a single step.

Innovative and Sustainable Synthetic Approaches

In recent years, there has been a significant shift towards the development of more environmentally friendly and sustainable synthetic methodologies. This has led to the exploration of green chemistry protocols for the synthesis of pyrazolone derivatives.

Green Chemistry Protocols for Analogues of this compound

A significant advancement in the green synthesis of pyrazolone analogues is the development of catalyst-free and solvent-free reaction conditions. The synthesis of pyrazoles via the 1,3-dipolar cycloaddition of diazo compounds to alkynes can be achieved by simple heating under solvent-free conditions, affording the products in high yields without the need for extensive purification. rsc.org

Furthermore, one-pot three-component syntheses of novel 1H-pyrazol-5(4H)-one-based heterocyclic ketene (B1206846) aminals have been accomplished by refluxing a mixture of heterocyclic ketene aminals, 1-phenyl-1H-pyrazol-5(4H)-ones, and triethoxymethane under solvent- and catalyst-free conditions. scielo.org.za The synthesis of 4,4'-(arylmethylene)bis(1H-pyrazole-5-ols) has also been reported in magnetized distilled water without the need for a catalyst, highlighting a clean and efficient approach. scielo.org.za These methods reduce the environmental impact by eliminating the use of hazardous solvents and catalysts, and they often lead to simpler work-up procedures.

Below is a table summarizing catalyst-free and solvent-free approaches for the synthesis of pyrazolone derivatives.

| Reaction Type | Reactants | Conditions | Product | Yield (%) | Reference |

| Cycloaddition | Diazo compounds, Alkynes | Heating, Solvent-free | Pyrazoles | High | rsc.org |

| Three-component | Heterocyclic ketene aminals, 1-phenyl-1H-pyrazol-5(4H)-ones, Triethoxymethane | Reflux, Solvent-free, Catalyst-free | 1H-pyrazol-5(4H)-one-based heterocyclic ketene aminals | - | scielo.org.za |

| Three-component | Aromatic aldehydes, 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one | Magnetized distilled water, Catalyst-free | 4,4'-(arylmethylene)bis(1H-pyrazole-5-ols) | 85-95 | scielo.org.za |

Microwave-assisted organic synthesis has gained considerable attention as a green chemistry tool due to its ability to significantly reduce reaction times, increase product yields, and often lead to cleaner reactions. nih.govekb.egdergipark.org.tr The synthesis of pyrazolone derivatives has been successfully achieved using this technology.

An efficient one-pot method for generating structurally diverse pyrazolone derivatives involves the microwave irradiation of a β-ketoester, a hydrazine, and an aldehyde under solvent-free conditions, with yields ranging from good to excellent (51-98%). nih.govmdpi.comresearchgate.net This approach combines the benefits of multicomponent reactions with the efficiency of microwave heating.

The condensation of hydrazine derivatives with various β-keto esters under solvent-free conditions using microwave irradiation leads to the very rapid formation of pyrazolones in good to excellent yields. researchgate.net This method is a significant improvement over conventional heating methods, which often require longer reaction times and the use of solvents. ekb.eg

The following table provides examples of microwave-assisted synthesis of pyrazolone derivatives.

| Reactants | Power (W) | Time (min) | Conditions | Product | Yield (%) | Reference |

| Ethyl acetoacetate, 3-nitrophenylhydrazine, 3-methoxy-4-ethoxy-benzaldehyde | 420 | 10 | Solvent-free | (Z)-4-(4-Ethoxy-3-methoxybenzylidene)-3-methyl-1-(3-nitrophenyl)-pyrazolone | - | mdpi.com |

| Ethyl 2-((4-nitrophenyl)diazenyl)-3-oxobutanoate, Nicotinohydrazide | - | 3 | Butanol | Pyrazolone derivative | - | ekb.eg |

| Hydrazine derivatives, β-keto esters | - | - | Solvent-free | Substituted pyrazolones | Good to excellent | researchgate.net |

Derivatization and Functionalization Strategies of this compound and its Precursors

The pyrazolone ring is a versatile scaffold that allows for a variety of chemical modifications. nih.gov The presence of multiple reactive sites enables diverse derivatization and functionalization strategies.

The pyrazolone ring is susceptible to electrophilic attack, with the C-4 position being the most reactive site. pharmaguideline.comscribd.comrrbdavc.org This is due to the electron-donating nature of the nitrogen atoms, which increases the electron density at this position. nih.gov Consequently, a range of electrophilic substitution reactions can be carried out at the C-4 position of 3-methyl-1-phenyl-pyrazol-5-one, the precursor to the title compound.

Common electrophilic substitution reactions include:

Nitration: Using a mixture of nitric acid and sulfuric acid introduces a nitro group (-NO2) at the C-4 position. scribd.com

Sulfonation: Reaction with fuming sulfuric acid leads to the introduction of a sulfonic acid group (-SO3H) at the C-4 position. scribd.com

Halogenation: Treatment with halogens (e.g., Br2, Cl2) results in the formation of 4-halo-pyrazolones.

Vilsmeier-Haack Formylation: The use of the Vilsmeier reagent (POCl3/DMF) allows for the introduction of a formyl group (-CHO) at the C-4 position, yielding 4-formylpyrazolone derivatives. scribd.comnih.gov

Azo Coupling: Reaction with diazonium salts introduces an azo group (-N=N-Ar) at the C-4 position. scribd.com

These reactions provide a straightforward route to a wide array of 4-substituted pyrazolone derivatives, which can serve as versatile intermediates for further synthesis.

The acylation of pyrazolones can occur at two different sites: the carbon atom at the C-4 position (C-acylation) or the exocyclic oxygen atom (O-acylation). rsc.org The regioselectivity of this reaction is highly dependent on the reaction conditions, particularly the base and solvent used.

C-Acylation: To achieve selective acylation at the C-4 position, the reaction is typically carried out in the presence of a base such as calcium hydroxide (B78521) in a non-polar solvent like anhydrous dioxane. rsc.org The base facilitates the formation of a pyrazolone anion, which then acts as a nucleophile to attack the acylating agent (e.g., an aroyl chloride). This pathway leads to the formation of 4-acyl-pyrazol-5-ols. These C-acylated products are of significant interest due to their ability to act as chelating agents for metal ions. rsc.org

O-Acylation: In contrast, O-acylation is favored under different conditions, often involving different bases or reaction media that promote the reactivity of the oxygen atom of the enolic form. The resulting products are pyrazol-5-yl esters.

The distinction between C- and O-acylated products can be readily made using spectroscopic methods such as NMR. For C-acylated compounds, a characteristic broad singlet for the OH proton appears at a low field (11.5-12 ppm), and the C-4 quartet is observed around 105 ppm in the 13C NMR spectrum. rsc.org For O-acylated products, the CH-4 proton signal appears at a much higher field (around 6.3 ppm). rsc.org

Table 3: Reaction Conditions for Selective Acylation of 3-Methyl-1-phenyl-pyrazol-5-one

| Acylation Type | Reagents | Base | Solvent | Product Type | Reference |

| C-Acylation | Aroyl chlorides | Ca(OH)2 | Anhydrous dioxane | 4-Aroyl-3-methyl-1-phenyl-1H-pyrazol-5-ol | rsc.org |

| O-Acylation | Acylating agents | Varies (e.g., pyridine) | Varies | 3-Methyl-1-phenyl-1H-pyrazol-5-yl ester | rsc.org |

The introduction of an amino group at the C-4 position of the pyrazolone ring, as seen in 4-aminoantipyrine (B1666024) (4-amino-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one), opens up pathways for the synthesis of a vast number of Schiff bases and imine derivatives. nih.govnih.govglobalresearchonline.net These compounds are typically synthesized through the condensation reaction of the 4-amino group with various aldehydes or ketones. rdd.edu.iqmdpi.com

The reaction involves the nucleophilic attack of the primary amino group on the carbonyl carbon of the aldehyde or ketone, followed by dehydration to form the characteristic imine or azomethine (-C=N-) bond. rdd.edu.iq This condensation is often carried out by refluxing the reactants in a suitable solvent like ethanol. orientjchem.orgresearchgate.net

A wide variety of aldehydes, including substituted benzaldehydes, cinnamaldehydes, and heterocyclic aldehydes, have been used to create a diverse library of pyrazolone-based Schiff bases. nih.govmdpi.com These derivatives have attracted considerable attention due to their interesting chemical properties and biological activities. globalresearchonline.netmdpi.com

Pyrazolone derivatives serve as excellent precursors for annulation reactions, which lead to the construction of fused heterocyclic systems. rsc.orgnycu.edu.tw These reactions involve the building of a new ring onto the existing pyrazolone scaffold. A prominent example is the synthesis of pyrazolo[3,4-b]pyridines. mdpi.comnih.govresearchgate.netnih.gov

One common strategy involves the reaction of a 5-aminopyrazole derivative (which can be derived from a pyrazolone) with a 1,3-dicarbonyl compound or an α,β-unsaturated ketone. mdpi.comnih.gov The reaction proceeds through a series of condensation and cyclization steps to form the fused pyridine (B92270) ring. For instance, the reaction of 5-amino-1-phenyl-pyrazole with an α,β-unsaturated ketone in the presence of a catalyst like ZrCl4 can yield substituted pyrazolo[3,4-b]pyridines. mdpi.com

Another approach is the [3+2] annulation process, where 4-bromo pyrazolones react with benzofuran-derived azadienes in the presence of a base to synthesize novel pyrazole-fused spiroketals. rsc.orgresearchgate.net Rhodium-catalyzed [4+2] annulation of N-aryl pyrazolones with diazo compounds has also been developed to access pyrazolone-fused cinnolines. nycu.edu.tw These annulation strategies provide access to complex, polycyclic heterocyclic systems with potential applications in various fields of chemistry.

Annulation Reactions to Fused Heterocyclic Systems

Pyranopyrazoles

The synthesis of pyranopyrazole derivatives often involves multicomponent reactions, which are highly efficient processes that allow for the construction of complex molecules in a single step. One common approach is the four-component reaction of an aromatic aldehyde, malononitrile, ethyl acetoacetate, and a hydrazine hydrate, such as phenylhydrazine, to form the pyranopyrazole core. tandfonline.comamazonaws.com In many of these syntheses, the pyrazolone ring is generated in situ. tandfonline.com

Alternatively, pre-formed pyrazolone derivatives like 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one can be utilized. For instance, a three-component reaction between 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one, aromatic aldehydes, and malononitrile has been reported. amazonaws.com These reactions can be promoted by various catalysts, including basic catalysts like piperidine, pyrrolidine, morpholine, and triethylamine, or even under catalyst-free conditions. researchgate.netsciensage.info Environmentally friendly methods have also been developed, utilizing aqueous media and catalysts such as cetyltrimethylammonium chloride (CTACl). amazonaws.comresearchgate.net The use of ultrasound has also been shown to be an effective method for promoting these reactions. amazonaws.com

| Reactants | Catalyst/Conditions | Product | Reference |

| Aromatic aldehyde, Malononitrile, Ethyl acetoacetate, Phenylhydrazine | Aqueous ethanol, reflux | Pyranopyrazole derivative | amazonaws.com |

| 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one, Aromatic aldehydes, Malononitrile | Triethylamine, ethanol | Dihydropyrano[2,3-c]pyrazole | sciensage.info |

| 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one, Acetylenedicarboxylate, Isocyanides | Catalyst-free | Pyrano[2,3-c]pyrazole derivative | researchgate.net |

| Aromatic aldehyde, Malononitrile, Ethyl acetoacetate, Hydrazine hydrate | Cetyltrimethylammonium chloride (CTACl), aqueous medium | 6-Amino-3-methyl-4-aryl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile | amazonaws.comresearchgate.net |

Pyrazolo[3,4-d]pyrimidine Derivatives

Pyrazolo[3,4-d]pyrimidines are recognized as important scaffolds in medicinal chemistry due to their structural analogy to purines. tsijournals.com The synthesis of these derivatives often commences from 5-aminopyrazole-4-carbonitriles. These precursors can be prepared through the reaction of hydrazine derivatives with ethoxymethylene compounds. psu.edu

For instance, 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile can be synthesized by reacting phenylhydrazine with ethoxymethylene malononitrile. nih.gov This intermediate can then undergo a series of transformations to yield the desired pyrazolo[3,4-d]pyrimidine core. One such pathway involves partial hydrolysis to the corresponding carboxamide, followed by fusion with urea (B33335) to form a pyrazolo[3,4-d]pyrimidine-4,6-dione. Subsequent chlorination and reaction with various amines can lead to a diverse range of substituted pyrazolo[3,4-d]pyrimidine derivatives. nih.gov Another approach involves the reaction of 5-aminopyrazole-4-carbonitriles with orthoesters to form imidate derivatives, which serve as versatile precursors for various pyrazolo[3,4-d]pyrimidine analogues. psu.edu

| Starting Material | Reagents | Key Intermediate/Product | Reference |

| Phenylhydrazine, Ethoxymethylene malononitrile | Absolute ethanol, reflux | 5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile | nih.gov |

| 5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile | 1. Alcoholic NaOH; 2. Urea, fusion | 1-Phenyl-1,7-dihydro-4H-pyrazolo[3,4-d]pyrimidine-4,6(5H)-dione | nih.gov |

| 5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile | Triethyl orthoformate | Pyrazolo[3,4-d]pyrimidin-4-ylamine derivative | tsijournals.com |

| 5-Amino pyrazole-4-carbonitrile | Orthoester | Imidate derivatives | psu.edu |

Pyrazolo[3,4-b]pyridine Systems

The synthesis of the pyrazolo[3,4-b]pyridine scaffold, another important heterocyclic system, is commonly achieved by constructing the pyridine ring onto a pre-existing pyrazole core. nih.gov A widely used method involves the reaction of 5-aminopyrazoles with 1,3-dicarbonyl compounds. nih.gov When an unsymmetrical 1,3-dicarbonyl compound is used, the reaction can potentially yield two regioisomers, with the product distribution depending on the relative electrophilicity of the two carbonyl groups. nih.gov

Another synthetic route to pyrazolo[3,4-b]pyridines involves the reaction of 5-aminopyrazoles with α,β-unsaturated ketones. nih.gov The proposed mechanism for this reaction involves a Michael addition of the pyrazole to the unsaturated ketone, followed by an intramolecular cyclization and dehydration. nih.gov

| Pyrazole Precursor | Reagent | Reaction Type | Product | Reference |

| 5-Aminopyrazole | 1,3-Dicarbonyl compound | Condensation | 1H-Pyrazolo[3,4-b]pyridine | nih.gov |

| 1-Phenyl-3-methyl-5-aminopyrazole | 1,3-Diketones | Condensation | N-phenyl-3-methyl substituted pyrazolo[3,4-b]pyridine | nih.gov |

| 5-Aminopyrazole | α,β-Unsaturated ketone | Michael addition-cyclization | 1H-Pyrazolo[3,4-b]pyridine | nih.gov |

Pyrazolo[3,4-c]isoquinoline Derivatives

The synthesis of pyrazolo[3,4-c]isoquinoline derivatives can be accomplished through various synthetic strategies. One notable method involves the thermal decomposition of a diazonium salt derived from 2-amino-N-methyl-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)benzamide, which yields 1,4-dimethyl-3-phenyl-3H-pyrazolo[3,4-c]isoquinolin-5(4H)-one. nih.gov

A more general approach involves the reaction of 4-aryl-5-aminopyrazoles with aromatic or heteroaromatic aldehydes in a strong acidic medium, such as trifluoroacetic acid. researchgate.netresearchgate.net This reaction proceeds through the formation of an initial azomethine derivative, which then undergoes a cyclization analogous to the Pictet-Spengler reaction to form an intermediate 4,5-dihydroisoquinoline. Subsequent dehydration leads to the final pyrazolo[3,4-c]isoquinoline product. researchgate.net The nature of the aldehyde used can influence the reaction pathway and the final product structure. researchgate.net

| Starting Material | Reagents | Key Features | Product | Reference |

| 2-Amino-N-methyl-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)benzamide | Diazotization, thermal decomposition | Intramolecular cyclization | 1,4-Dimethyl-3-phenyl-3H-pyrazolo[3,4-c]isoquinolin-5(4H)-one | nih.gov |

| 4-Aryl-5-aminopyrazole | Aryl/Heteroaryl aldehyde, Trifluoroacetic acid | Pictet-Spengler type cyclization | 5-Aryl-pyrazolo[3,4-c]isoquinoline | researchgate.netresearchgate.net |

Pyrazolo[4,3-c]quinoline Derivatives

A notable synthesis of a pyrazolo[4,3-c]quinoline derivative involves a non-classical Pschorr reaction. The reaction of a diazonium salt derived from N-(2-aminophenyl)-N,3-dimethyl-1-phenyl-1H-pyrazole-5-carboxamide with copper sulfate (B86663) and ascorbic acid leads to the formation of 3,5-dimethyl-1-phenyl-1,5-dihydro-4H-pyrazolo[4,3-c]quinolin-4-one. researchgate.net

In a more general sense, the construction of the pyrazolo[4,3-c]quinoline ring system can be achieved by the annulation of a pyrazole ring onto a quinoline (B57606) scaffold. For example, 4-chloro-1H-pyrazolo[4,3-c]quinolin-3-amine can be reacted with substituted anilines to furnish a variety of 3-amino-4-(substituted phenylamino)-1H-pyrazolo[4,3-c]-quinoline derivatives. nih.gov

| Precursor | Reagents | Reaction Type | Product | Reference |

| N-(2-Aminophenyl)-N,3-dimethyl-1-phenyl-1H-pyrazole-5-carboxamide | Diazonium salt formation, CuSO₄, Ascorbic acid | Non-classical Pschorr reaction | 3,5-Dimethyl-1-phenyl-1,5-dihydro-4H-pyrazolo[4,3-c]quinolin-4-one | researchgate.net |

| 4-Chloro-1H-pyrazolo[4,3-c]quinolin-3-amine | Substituted anilines | Nucleophilic substitution | 3-Amino-4-(substituted phenylamino)-1H-pyrazolo[4,3-c]-quinoline | nih.gov |

Conjugation with Other Biologically Active Moieties

The conjugation of heterocyclic scaffolds to other biologically active molecules is a widely employed strategy in medicinal chemistry to develop new therapeutic agents with improved or novel pharmacological profiles. While specific examples of the direct conjugation of this compound to other biologically active moieties are not extensively detailed in the provided context, the principles of bioconjugation can be applied to this class of compounds.

Generally, conjugation involves the covalent linking of two molecules. For a pyrazolone derivative, this could be achieved by introducing a reactive functional group onto the pyrazole ring or its substituents, which can then react with a complementary functional group on another bioactive molecule. For instance, the synthesis of pyrazole-1-carbothiohydrazide derivatives from 3,5-dimethyl-1H-pyrazole demonstrates the introduction of a reactive handle that can be further elaborated. chemrxiv.org This carbothiohydrazide can then be reacted with various electrophiles to form conjugates.

The broader field of bioconjugation often utilizes "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC), due to their high efficiency and selectivity. If a pyrazolone derivative were to be functionalized with an azide (B81097) or an alkyne group, it could be readily conjugated to other molecules bearing the complementary functionality.

| Conjugation Strategy | Key Features | Potential Application |

| Functional group introduction (e.g., carbothiohydrazide) | Provides a reactive site for further chemical modification. | Synthesis of hybrid molecules with combined biological activities. |

| Click Chemistry (e.g., CuAAC, SPAAC) | High efficiency, selectivity, and biocompatibility. | Linking to biomolecules such as peptides, proteins, or nucleic acids. |

Computational and Theoretical Studies of this compound Remain Largely Unexplored

General computational chemistry approaches are widely used in drug discovery and materials science to predict molecular behavior and properties, thereby saving significant time and resources. wikipedia.org Methodologies like DFT are routinely employed to investigate structural isomers, compare calculated vibrational frequencies with experimental data, and understand molecular geometries. nih.gov However, the application of these specific analyses to this compound is not present in the accessible scientific literature.

Consequently, a detailed discussion on the geometry optimization, frontier molecular orbitals (HOMO-LUMO), molecular electrostatic potential (MEP), predicted vibrational frequencies, atomic charge distribution, or the dynamic behavior from molecular dynamics simulations for this compound cannot be provided at this time. The absence of such specific data precludes the generation of the detailed subsections as requested. Further experimental and theoretical research is required to characterize the computational profile of this compound.

Computational and Theoretical Chemistry Studies

In Silico Pharmacokinetic Predictions

In the early stages of drug discovery, predicting the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound is crucial, as these factors are major contributors to the failure of drug candidates in clinical trials. idaampublications.in In silico methods, utilizing computer simulations and mathematical models, offer a rapid and cost-effective way to forecast these pharmacokinetic characteristics. orientjchem.orgchemmethod.com

For pyrazole (B372694) derivatives, web-based tools like SwissADME are commonly used to predict their ADME profiles. orientjchem.orgchemmethod.com These predictions help to assess the drug-likeness of the compounds by evaluating various physicochemical and pharmacokinetic parameters.

Key ADME parameters typically evaluated for pyrazole derivatives include:

Gastrointestinal (GI) Absorption: The prediction of a compound's ability to be absorbed through the human intestine is a primary indicator of its potential oral bioavailability.

Blood-Brain Barrier (BBB) Permeation: This parameter predicts whether a compound can cross the protective barrier of the brain, which is essential for drugs targeting the central nervous system.

Cytochrome P450 (CYP) Inhibition: Predicting the inhibition of key CYP enzymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4) is vital to foresee potential drug-drug interactions.

Drug-Likeness Rules: Compliance with established rules such as Lipinski's Rule of Five, Ghose, Veber, and Muegge helps to evaluate if a compound possesses physicochemical properties that would make it a likely orally active drug in humans. These rules consider factors like molecular weight, lipophilicity (LogP), and the number of hydrogen bond donors and acceptors.

Bioavailability Score: This score provides a composite assessment of a compound's potential to have favorable pharmacokinetic properties.

While specific in silico ADME studies for 3,4-Dimethyl-1-phenyl-1H-pyrazol-5(4H)-one were not detailed in the reviewed literature, the table below illustrates the typical parameters predicted for related pyrazole derivatives.

Table 1: Representative In Silico ADME Parameters for Pyrazole Derivatives

| Parameter | Description | Typical Predicted Value for Drug-Like Pyrazoles |

|---|---|---|

| Physicochemical Properties | ||

| Molecular Weight | Mass of the molecule | < 500 g/mol |

| LogP (Lipophilicity) | Partition coefficient, indicates solubility | < 5 |

| H-bond Acceptors | Number of hydrogen bond acceptors | < 10 |

| H-bond Donors | Number of hydrogen bond donors | < 5 |

| Pharmacokinetics | ||

| GI Absorption | Gastrointestinal absorption level | High |

| BBB Permeant | Blood-Brain Barrier penetration | Yes/No (Varies by target) |

| CYP Inhibitor | Inhibition of Cytochrome P450 enzymes | No (for major isoforms) |

| Drug-Likeness | ||

| Lipinski's Rule | Adherence to the Rule of Five | Yes (0 violations) |

| Bioavailability Score | Overall score for drug potential | ~0.55 |

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. ej-chem.org For pyrazolone (B3327878) derivatives, QSAR studies are instrumental in designing new molecules with enhanced therapeutic properties, such as antimicrobial, anti-inflammatory, or anticancer activities. ej-chem.orgjddtonline.info

The process involves calculating various molecular descriptors that quantify the physicochemical properties of the molecules. These descriptors are then used to build a statistical model that can predict the activity of newly designed compounds. ej-chem.orgresearchgate.net

Commonly used molecular descriptors in QSAR studies of pyrazole derivatives include:

Electronic Descriptors: Such as dipole moment and energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).

Steric Descriptors: Including molecular weight, volume, and surface area.

Topological Descriptors: Which describe the connectivity and branching of the molecule.

A typical QSAR study on pyrazole derivatives might aim to predict their inhibitory activity (IC50) against a specific enzyme. jddtonline.inforesearchgate.net The resulting QSAR model is validated to ensure its robustness and predictive power. jddtonline.info While specific QSAR models for this compound have not been detailed in the surveyed literature, the general approach is widely applied to this class of compounds to guide the synthesis of more potent analogues. ej-chem.orgnih.gov

Table 2: Components of a Typical QSAR Study for Pyrazole Derivatives

| Component | Description | Example |

|---|---|---|

| Dataset | A series of related pyrazole compounds with measured biological activity. | 20-30 pyrazole derivatives with known IC50 values against an enzyme. |

| Molecular Descriptors | Calculated properties representing the chemical structure. | Dipole Moment, LogP, Molecular Weight, HOMO-LUMO gap. |

| Mathematical Model | Statistical method to correlate descriptors with activity. | Multiple Linear Regression (MLR). |

| Model Validation | Statistical tests to confirm the model's predictive ability. | Correlation coefficient (r²), Cross-validation coefficient (Q²). |

| Application | Predicting the activity of new, unsynthesized compounds. | Designing novel pyrazole derivatives with potentially higher potency. |

Investigation of Nonlinear Optical (NLO) Properties

Materials with significant nonlinear optical (NLO) properties are in demand for applications in modern technologies like telecommunications, data storage, and optical switching. nih.gov Pyrazole derivatives have emerged as promising candidates for NLO materials due to their conjugated π-electron systems, which can lead to large molecular hyperpolarizabilities. nih.govnih.gov

Computational chemistry, particularly Density Functional Theory (DFT), is a key tool for investigating and predicting the NLO properties of these organic molecules. nih.govnih.gov These theoretical calculations can provide insights into the structure-property relationships and guide the design of new molecules with enhanced NLO responses.

The key NLO parameters calculated for pyrazole derivatives include:

Polarizability (α): The ease with which the electron cloud of the molecule can be distorted by an external electric field.

First Hyperpolarizability (β₀): The primary determinant of a molecule's second-order NLO activity. Compounds with high β₀ values are considered good candidates for NLO applications. nih.gov

Studies on various pyrazole derivatives have shown that their NLO properties can be tuned by introducing different substituent groups. nih.gov For instance, the presence of electron-donating and electron-accepting groups can enhance the intramolecular charge transfer and, consequently, the hyperpolarizability. nih.gov Although specific DFT calculations for the NLO properties of this compound were not found, the table below shows representative theoretical NLO data for a related pyrazole derivative, demonstrating the type of information generated in such studies.

Table 3: Representative Calculated NLO Properties for a Pyrazole Derivative (DFT Method)

| Parameter | Description | Calculated Value (Example) |

|---|---|---|

| Dipole Moment (μ) | Total dipole moment of the molecule. | 5.0 Debye |

| Polarizability (α) | Average linear polarizability. | 2.5 x 10⁻²³ esu |

| First Hyperpolarizability (β₀) | A measure of the second-order NLO response. | 6.0 x 10⁻³⁰ esu |

Pharmacological and Biological Activity of this compound: A Review of Current Research

Despite a comprehensive search of scientific literature, specific studies detailing the pharmacological and biological activities of the chemical compound this compound, as outlined in the requested article structure, could not be located. Research focusing on its direct anticancer and antiproliferative efficacy, including in vitro cytotoxicity against specific human cancer cell lines such as MCF-7, HCT-116, HEPG-2, HeLa, and DU145, appears to be limited or not publicly available.

Consequently, this article cannot be generated as per the provided outline due to the absence of specific data on this compound's effects on cell cycle arrest, apoptosis pathways, or its kinase inhibitory profile, particularly concerning the Epidermal Growth Factor Receptor (EGFR).

However, it is noteworthy that a structurally similar compound, Edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one), which lacks the methyl group at the 4-position of the pyrazole ring, has been the subject of investigation for its potential anticancer properties. nih.govnih.govresearchgate.net Studies have explored Edaravone's effects on various cancer cell lines and its mechanisms of action.

Research indicates that Edaravone has demonstrated a degree of anticancer activity. nih.govresearchgate.net For instance, it has been observed to inhibit the growth of several human cancer cell lines, including hepatocarcinoma (HepG2) and breast carcinoma (MCF-7). nih.govdovepress.com The proposed mechanisms for its antitumor effects involve the modulation of EGFR signaling and the induction of cell cycle arrest. nih.govdovepress.com Furthermore, the role of Edaravone in apoptosis, or programmed cell death, has also been a focus of some investigations. nih.govmdpi.comnih.gov

While these findings on Edaravone are informative, it is crucial to emphasize that they cannot be directly extrapolated to this compound. The presence of an additional methyl group can significantly alter the compound's chemical properties, biological activity, and its interaction with molecular targets.

Therefore, without specific research on this compound, any discussion of its pharmacological and biological activities would be speculative and would not meet the required standards of scientific accuracy. Further experimental studies are necessary to elucidate the potential therapeutic effects of this specific compound.

Pharmacological and Biological Activity Investigations

Anticancer and Antiproliferative Efficacy

Kinase Inhibitory Profiling

Fibroblast Growth Factor Receptor (FGFR) Inhibition

The Fibroblast Growth Factor Receptor (FGFR) family of tyrosine kinases is a key regulator of cell proliferation, differentiation, and migration. nih.gov Dysregulation of FGFR signaling is implicated in the development of various cancers, making it an important therapeutic target. nih.gov

Investigations into pyrazole-based compounds have revealed their potential as FGFR inhibitors. A study evaluating a pyrazolo[3,4-d]pyrimidine derivative, specifically (3,5-Dimethylpyrazol-1-yl)-[4-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)phenyl]methanone, demonstrated potent inhibitory activity against FGFR. mdpi.com The compound was assessed for its ability to inhibit kinase activity, yielding a half-maximal inhibitory concentration (IC50) value that indicates significant potency. mdpi.com Further research into 5-amino-1H-pyrazole-4-carboxamide derivatives identified compounds that act as pan-FGFR covalent inhibitors, capable of targeting both wild-type and drug-resistant mutant forms of the receptor. nih.gov The representative compound 10h from this series showed nanomolar efficacy against FGFR1. nih.gov

| Compound | Target Kinase | IC50 (µM) | Source |

|---|---|---|---|

| (3,5-Dimethylpyrazol-1-yl)-[4-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)phenyl]methanone | FGFR | 5.18 | mdpi.com |

| Compound 10h (5-amino-1H-pyrazole-4-carboxamide derivative) | FGFR1 | 0.046 | nih.gov |

Insulin Receptor (IR) Inhibition

The Insulin Receptor (IR) is a transmembrane tyrosine kinase that plays a vital role in glucose homeostasis and cell growth. While essential for normal physiology, its signaling pathways can be exploited by cancer cells. The investigation of the pyrazolo[3,4-d]pyrimidine derivative (3,5-Dimethylpyrazol-1-yl)-[4-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)phenyl]methanone also included its activity against the Insulin Receptor. mdpi.com The study found that this compound exhibited inhibitory effects on the IR, suggesting a broader kinase inhibition profile. mdpi.com

| Compound | Target Kinase | IC50 (µM) | Source |

|---|---|---|---|

| (3,5-Dimethylpyrazol-1-yl)-[4-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)phenyl]methanone | IR | 27.89 | mdpi.com |

Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibition

Vascular Endothelial Growth Factor Receptors (VEGFRs) are critical mediators of angiogenesis, the formation of new blood vessels, which is a hallmark of cancer progression. nih.govmdpi.com Inhibiting VEGFR signaling is a key strategy in anti-cancer therapy. The pyrazole (B372694) scaffold has been incorporated into various compounds designed to target VEGFR-2. nih.govnih.gov

The multi-kinase inhibitory activity of (3,5-Dimethylpyrazol-1-yl)-[4-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)phenyl]methanone was also confirmed against VEGFR, demonstrating its potential to interfere with tumor angiogenesis. mdpi.com The IC50 value obtained in the study indicates a moderate level of inhibition. mdpi.com

| Compound | Target Kinase | IC50 (µM) | Source |

|---|---|---|---|

| (3,5-Dimethylpyrazol-1-yl)-[4-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)phenyl]methanone | VEGFR | 15.42 | mdpi.com |

Checkpoint Kinase 1 (CHK1) Inhibition

Checkpoint Kinase 1 (CHK1) is a serine/threonine kinase that plays an essential role in the DNA damage response (DDR) pathway. nih.govmdpi.com By arresting the cell cycle, CHK1 allows time for DNA repair, thereby promoting cell survival. nih.gov Cancer cells, which often have a high level of DNA damage, are particularly dependent on CHK1 for their viability, making it an attractive target for anti-cancer drugs. nih.govnih.gov Inhibition of CHK1 can abrogate the cell cycle checkpoint and suppress DNA repair, leading to the death of cancer cells. nih.gov Computational studies have been conducted to investigate arylsulphonyl pyrazole derivatives as potential ligands for CHK1, indicating the suitability of the pyrazole scaffold for targeting the ATP-binding site of this kinase. nih.gov

Cyclin Dependent Kinase (CDK) Inhibition

Cyclin-Dependent Kinases (CDKs) are a family of protein kinases that regulate the cell cycle, and their deregulation is a fundamental aspect of cancer. nih.gov CDK2, in particular, is a key target for the development of cancer therapies. nih.govmdpi.com The pyrazole scaffold has been extensively explored for its ability to inhibit CDKs. nih.govnih.gov

A study focused on the synthesis of new diphenyl-1H-pyrazole derivatives identified several compounds with potent inhibitory activity against CDK2. nih.gov The research highlighted compounds 9c , 9e , and 9b as having particularly strong activity, with IC50 values in the nanomolar range, comparable to or better than the reference inhibitor R-Roscovitine. nih.gov These findings underscore the potential of pyrazole-based structures as a foundation for developing effective CDK inhibitors. rsc.orgresearchgate.net

| Compound | Target Kinase | IC50 (nM) | Source |

|---|---|---|---|

| Compound 9c | CDK2 | 29.31 | nih.gov |

| Compound 9e | CDK2 | 40.54 | nih.gov |

| Compound 9b | CDK2 | 41.36 | nih.gov |

| R-Roscovitine (Reference) | CDK2 | 43.25 | nih.gov |

| Compound 8d | CDK2 | 51.21 | nih.gov |

Glycogen Synthase Kinase (GSK) Inhibition

Glycogen Synthase Kinase-3 (GSK-3) is a serine/threonine kinase involved in a wide array of cellular processes, including metabolism, cell proliferation, and apoptosis. nih.govnih.gov Its dysregulation has been linked to numerous diseases, including neurodegenerative disorders, diabetes, and cancer. nih.govsemanticscholar.org The development of GSK-3 inhibitors is an active area of research. nih.govekb.eg Fused heterocyclic systems containing a pyrazole ring, such as pyrazolo[3,4-d]pyrimidines, have been reported to act as inhibitors of GSK. mdpi.com This suggests that the pyrazole moiety can serve as a core structure for the design of molecules targeting this kinase.

Dual Src/Abl Kinase Inhibition

c-Src and Bcr-Abl are non-receptor tyrosine kinases whose aberrant activity is linked to the development and progression of certain cancers, most notably Chronic Myeloid Leukemia (CML). nih.gov Because of structural similarities in their kinase domains, dual inhibitors targeting both kinases have been developed. nih.govresearchgate.net This multi-targeted approach can be effective in overcoming drug resistance. nih.gov The pyrazolo[3,4-d]pyrimidine class of compounds, which features a pyrazole ring fused to a pyrimidine (B1678525) ring, has been reported to possess dual Src/Abl kinase inhibitory activity, highlighting the versatility of the pyrazole scaffold in designing multi-targeted kinase inhibitors. mdpi.com

Antimicrobial and Antifungal Activity

Specific studies detailing the antimicrobial and antifungal profile of 3,4-Dimethyl-1-phenyl-1H-pyrazol-5(4H)-one are not prominently available. Research in this area tends to focus on other pyrazole derivatives.

Antibacterial Spectrum and Minimum Inhibitory Concentration (MIC) Determinations

There is no specific information available in the search results regarding the antibacterial spectrum or Minimum Inhibitory Concentration (MIC) values for this compound against various bacterial strains. While numerous studies report the antibacterial properties of the pyrazole scaffold against both Gram-positive and Gram-negative bacteria, data for this particular substituted compound is not provided. researchgate.netnih.gov

Antifungal Activity against Specific Pathogens (e.g., Aspergillus fumigatus)

Information regarding the specific antifungal activity of this compound against pathogens such as Aspergillus fumigatus is not found in the available literature. Studies on other pyrazole derivatives have indicated potential antifungal effects, but these findings cannot be directly attributed to this compound. nih.govmdpi.com

Mechanistic Insights into Antimicrobial Action (e.g., Enzyme Inhibition)

No specific mechanistic studies on the antimicrobial action of this compound, such as enzyme inhibition, are detailed in the provided search results. For other pyrazole and quinazolinone-pyrazole hybrids, DNA gyrase inhibition has been identified as a potential mechanism of action against bacteria. mdpi.com

Anti-inflammatory Potential and Mechanisms

The pyrazole ring is a core component of several non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov Compounds in this class are known to exert their anti-inflammatory effects primarily through the inhibition of cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins. nih.gov Some pyrazole derivatives have also been investigated for their ability to inhibit pro-inflammatory cytokines like TNF-α and IL-1β. alliedacademies.org However, specific studies quantifying the anti-inflammatory potential and elucidating the precise mechanisms of this compound were not found.

Antioxidant Capacity and Free Radical Scavenging Activity

The pyrazolone (B3327878) scaffold is associated with significant antioxidant properties. A well-known example is Edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one), a potent free radical scavenger. mdpi.comnih.gov The antioxidant activity of pyrazolone derivatives is often evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging method. nih.govresearchgate.net While many synthetic bis-pyrazolone derivatives have demonstrated potent radical scavenging activities, sometimes exceeding that of standards like butylated hydroxytoluene (BHT), specific data on the antioxidant capacity of this compound is not available. nih.govresearchgate.net

Other Pharmacological Activities of Interest

The broader class of pyrazole derivatives has been investigated for a wide array of pharmacological activities beyond those listed above. These include potential applications as antitumor, antiviral, analgesic, antidiabetic, and anticonvulsant agents. frontiersin.orgglobalresearchonline.net Compounds containing the pyrazole structure are considered key in therapeutic applications, with research exploring their utility against cardiovascular disease and as enzyme inhibitors. frontiersin.orgnih.gov However, specific research into these other potential activities for this compound is not specified in the available literature.

Antidepressant Activity

An examination of published research revealed no studies focused on the antidepressant activity of this compound. While related heterocyclic compounds, such as N,N-dimethyl-3,4-diphenyl-1H-pyrazole-1-propanamine, have been evaluated in antidepressant assays, specific data for this compound is absent from the current scientific record. nih.gov

Molecular Interaction Studies and Ligand Target Dynamics

Receptor Binding Affinity Assessments

Receptor binding affinity quantifies the strength of the interaction between a ligand and its target receptor. While specific binding affinity data for 3,4-Dimethyl-1-phenyl-1H-pyrazol-5(4H)-one is not extensively documented, studies on its close derivatives provide valuable insights. For instance, a derivative incorporating the 1-(3,4-Dimethyl-phenyl)-3-methyl-5-oxo-1,5-dihydro-pyrazol scaffold has been evaluated for its activity at the thrombopoietin receptor. bindingdb.org This assessment is crucial for determining the concentration at which a compound might elicit a biological response.

Receptor Binding Affinity of a this compound Derivative

| Compound Derivative | Target | Affinity Metric | Value (nM) | Assay Description |

|---|---|---|---|---|

| 4-{N'-[1-(3,4-Dimethyl-phenyl)-3-methyl-5-oxo-1,5-dihydro-pyrazol-4-ylidene]-hydrazino}-3-hydroxy-naphthalene-1-carboxylic acid | Thrombopoietin receptor (Human) | EC50 | 1000 | Effective concentration for thrombopoietin luciferase activity in BAF-3 cells. bindingdb.org |

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second to form a stable complex. It is widely used to understand how pyrazole (B372694) derivatives interact with protein targets.

Docking simulations for various pyrazole-based compounds have successfully predicted their binding poses within the active sites of enzymes like the SARS-CoV-2 main protease and EGFR tyrosine kinase. semanticscholar.orgekb.eg These simulations model how the ligand fits into the binding pocket, adopting a specific conformation that maximizes favorable interactions. The pyrazole ring and its substituents play a critical role in orienting the molecule correctly to engage with key residues of the target protein. semanticscholar.org

The stability of a ligand-protein complex is governed by a network of non-covalent interactions. rsc.org Studies on pyrazole derivatives consistently highlight the importance of several key interaction types:

Hydrogen Bonds: These are crucial for anchoring ligands within an active site. For example, docking studies of pyrazoline derivatives with EGFR tyrosine kinase revealed hydrogen bonding with key amino acids. ekb.eg

Pi-Stacking (π-π Interactions): The aromatic phenyl and pyrazole rings are frequently involved in π-π stacking interactions with aromatic residues of the target protein, such as phenylalanine or tryptophan. nih.govresearchgate.net These interactions are vital for the stability of the complex. nih.gov In one study, π-π T-stacking and π-π stacking interactions were observed between a pyrazole derivative and residues PHE 446 and PHE 414. nih.gov

Hydrophobic Interactions: These interactions are predominant in the binding of many pyrazole derivatives. physchemres.org Alkyl groups, such as the methyl groups on the pyrazole ring, and the phenyl ring itself often form hydrophobic contacts with nonpolar residues in the binding pocket, contributing significantly to binding affinity. physchemres.org

Other Interactions: Studies have also identified C-H···π interactions, where a C-H bond interacts with the face of an aromatic ring, contributing to the formation of supramolecular structures. nih.govresearchgate.net

Key Non-Covalent Interactions Observed in Pyrazole Derivative Docking Studies

| Interaction Type | Description | Example Residues/Moieties | Source |

|---|---|---|---|

| π-π Stacking | Attractive interaction between aromatic rings. | Phenyl ring of ligand with PHE 446, PHE 414 of target. nih.gov | nih.gov |

| Hydrogen Bonding | Electrostatic attraction between a hydrogen atom and an electronegative atom. | Ligand with THR_278 and TYR_294 of target. physchemres.org | ekb.egphyschemres.org |

| Hydrophobic Interactions | Interactions between nonpolar moieties. | Ligand with TRP_424 and PHE_282 of target. physchemres.org | physchemres.org |

| Alkyl-π Interactions | Interaction between an alkyl group and an aromatic ring. | Ligand with MET 347 and ILE 410 of target. nih.gov | nih.gov |

A key outcome of molecular docking is the identification of specific amino acid residues that form the binding site and interact directly with the ligand. For pyrazole derivatives, docking studies have identified residues such as MET 347, ILE 410, PHE 446, VAL 281, and GLU 413 as being involved in various stacking and alkyl-π interactions. nih.gov In another study targeting a different protein, residues TRP_424, PHE_282, and THR_278 were shown to be critical for binding through hydrophobic contacts and hydrogen bonds. physchemres.org This information is invaluable for understanding the basis of molecular recognition.

Virtual screening utilizes computational methods to search large libraries of small molecules to identify those that are most likely to bind to a drug target. The pyrazole scaffold has been successfully identified through virtual screening campaigns. For instance, a virtual screening strategy led to the discovery of a 3-phenyl-1H-5-pyrazolylamide compound as a hit targeting the papain-like protease (PLpro) of SARS-CoV-2, a key enzyme in viral replication. nih.govscilit.com This demonstrates the power of in silico methods to identify novel therapeutic starting points based on the pyrazole core structure.

Structure-Based Drug Design Principles

Structure-based drug design uses the three-dimensional structural information of the target protein to guide the design of new, more potent, and selective inhibitors. The knowledge gained from receptor binding and molecular docking studies on pyrazole derivatives serves as a direct foundation for this process. By understanding the key non-covalent interactions and the specific residues involved in binding, medicinal chemists can rationally modify the pyrazole scaffold. nih.gov For example, after an initial pyrazole-based hit was identified via virtual screening, structural modifications were made to improve inhibitory activity against the target enzyme, resulting in compounds with significantly enhanced potency. nih.gov This iterative cycle of design, synthesis, and testing, informed by molecular interaction studies, is a cornerstone of modern drug discovery.

Emerging Applications Beyond Traditional Medicinal Chemistry

Catalysis and Ligand Design for Metal Complexation

The pyrazolone (B3327878) core, with its multiple nitrogen and oxygen atoms, serves as an excellent foundation for the design of ligands capable of coordinating with a variety of metal ions. These metal complexes, in turn, exhibit significant potential as catalysts in a range of organic transformations. bohrium.comreed.eduresearchgate.net The design of these ligands often involves modifications to the pyrazolone ring to tune the steric and electronic properties of the resulting metal complex, thereby influencing its catalytic activity and selectivity. research-nexus.net

Research has shown that pyrazole-based ligands can form stable complexes with transition metals such as copper, palladium, and ruthenium. research-nexus.netub.edunih.gov These complexes have demonstrated catalytic efficacy in oxidation reactions, with copper(II)-based complexes of pyrazole-derived ligands showing notable activity in the oxidation of catechol to o-quinone. research-nexus.net The catalytic performance of these metal complexes is influenced by factors such as the type of metal ion, the solvent system, and the specific architecture of the pyrazolone-based ligand. research-nexus.net The versatility of the pyrazolone structure allows for the creation of ligands with varying denticities and coordination modes, further expanding the scope of their catalytic applications. reed.edu

Table 1: Factors Influencing Catalytic Activity of Pyrazolone-Based Metal Complexes

| Factor | Influence on Catalysis |

| Metal Ion | The choice of metal center is crucial, with different metals imparting distinct catalytic properties. For instance, copper(II) ions have been shown to provide dual active sites that mimic natural enzymes in certain oxidation reactions. research-nexus.net |

| Ligand Structure | Modifications to the pyrazolone backbone, including the introduction of different substituent groups, can alter the steric and electronic environment around the metal center, thereby tuning the catalyst's activity and selectivity. |

| Solvent | The reaction solvent can affect the solubility of the reactants and the catalyst, as well as the interaction between them, thus influencing the overall reaction rate and efficiency. research-nexus.net |

| Anion in Metal Salt | The counter-ion of the metal salt used to form the complex can impact the formation and stability of the catalytic species. research-nexus.net |

Development of Advanced Functional Materials (e.g., Organic Light-Emitting Diodes, Sensors)

The photoluminescent properties of pyrazolone derivatives have led to their investigation in the development of advanced functional materials, particularly in the field of organic electronics. bohrium.comreed.eduresearchgate.net Pyrazoline-based materials, which share a structural relationship with pyrazolones, have garnered significant attention for their applications in organic light-emitting diodes (OLEDs). researchgate.net These materials can exhibit bright luminescence due to the extended conjugation within their molecular structure. researchgate.net

The design of pyrazolone-based molecules for OLEDs often focuses on achieving efficient charge injection and transport, as well as high photoluminescence quantum yields. mpg.de The incorporation of pyrazolone moieties into larger molecular frameworks can lead to materials with tunable HOMO and LUMO energy levels, a critical factor in the performance of OLED devices. researchgate.net For instance, pyrazoline derivatives have been utilized as both the hole-transporting layer (HTL) and the emissive layer (EML) in OLEDs, demonstrating their multifunctional nature. researchgate.net The development of blue-emitting OLEDs, which remains a challenge in the field, has seen the exploration of pyrazolone and pyrazoline-based compounds. researchgate.netnih.gov

Beyond OLEDs, the ability of pyrazolone-based ligands to bind with specific metal ions has opened up possibilities for their use in chemical sensors. bohrium.comreed.eduresearchgate.net The interaction of these ligands with metal ions can lead to a detectable change in their optical or electronic properties, forming the basis for a sensing mechanism.

Table 2: Properties of Pyrazolone Derivatives for Functional Materials

| Property | Relevance to Functional Materials |

| Photoluminescence | The ability to emit light upon excitation is fundamental for applications in OLEDs and fluorescent sensors. bohrium.comreed.edu |

| Charge Transport | Efficient transport of electrons and holes is crucial for the performance of organic electronic devices like OLEDs. researchgate.net |

| Metal Ion Coordination | The selective binding of metal ions can be harnessed for the development of chemical sensors. bohrium.comreed.edu |

| Tunable Electronic Properties | The HOMO/LUMO energy levels can be modified through chemical synthesis to optimize device performance. researchgate.net |

Role as Chemical Reagents in Complex Organic Synthesis

The pyrazolone ring is a versatile building block in organic synthesis, serving as a precursor for the construction of a wide array of more complex heterocyclic compounds. ijpsr.com The reactivity of the carbon and nitrogen atoms within the pyrazolone core allows for a variety of chemical transformations. For example, the C4 position of the pyrazolone ring is particularly reactive and can undergo reactions such as acylation. rsc.org

3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one, a close analog of the title compound, is a widely used starting material in multi-component reactions to synthesize fused heterocyclic systems. researchgate.netresearchgate.net These reactions often proceed in a one-pot fashion, offering an efficient route to molecules with significant structural complexity. researchgate.net The resulting fused pyrazole (B372694) derivatives have shown a broad spectrum of biological and pharmacological activities. chim.it

Furthermore, pyrazolone derivatives can act as key intermediates in the synthesis of various dyes and pigments. ijpsr.com The chemical versatility of the pyrazolone scaffold, combined with the relative ease of its synthesis, makes it a valuable tool for synthetic organic chemists in the exploration of new chemical space. ijpsr.comchim.it

Table 3: Synthetic Utility of Pyrazolone Derivatives

| Reaction Type | Description | Resulting Products |

| Acylation | Introduction of an acyl group, typically at the C4 position, to create β-diketone analogues. rsc.org | 4-Acylpyrazolones, which are useful as extractants for metal ions. rsc.org |

| Condensation Reactions | Reaction with aldehydes and other electrophiles to form new carbon-carbon bonds. ijpsr.com | Bis-pyrazolones and other complex structures. |

| Multi-component Reactions | One-pot reactions involving three or more starting materials to build complex molecules efficiently. researchgate.net | Fused heterocyclic systems such as furopyrazoles and pyrazolopyridines. researchgate.netresearchgate.net |

| Cyclization Reactions | Use as a precursor to form fused ring systems by reacting with bifunctional reagents. | Pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-b]pyridines. chim.it |

Future Research Directions and Translational Perspectives

Rational Design of Novel Analogues with Enhanced Potency and Selectivity

The rational design of new analogues of 3,4-Dimethyl-1-phenyl-1H-pyrazol-5(4H)-one is a primary focus for future research. The goal is to create compounds with improved potency against specific biological targets while minimizing off-target effects. Structure-Activity Relationship (SAR) studies are crucial in this endeavor, providing insights into how chemical modifications influence biological activity. nih.gov

Future research will likely involve systematic modifications of the pyrazolone (B3327878) core. Key areas for modification include:

Substitutions on the Phenyl Ring: Introducing various functional groups (e.g., chloro, fluoro, nitro) on the N-phenyl ring can significantly alter the compound's electronic properties and, consequently, its biological activity. academicstrive.com

Modifications at the C3 and C4 Positions: Altering the methyl groups at the C3 and C4 positions of the pyrazole (B372694) ring can influence the molecule's steric and electronic profile, potentially leading to enhanced interaction with target proteins.

Bioisosteric Replacement: The pyrazole ring itself can serve as a bioisostere for other aromatic systems, a strategy that can improve physicochemical properties and biological activity. nih.gov

By creating a library of such analogues, researchers can screen for compounds with superior activity against various targets, including enzymes like cyclooxygenase (COX) for anti-inflammatory effects or specific kinases in cancer therapy. mdpi.com The development of highly selective analogues is essential for creating safer and more effective therapeutic agents. researchgate.net

Table 1: Examples of Pharmacological Activities of Substituted Pyrazolone Derivatives

| Compound Type | Pharmacological Activity | Reference |

|---|---|---|

| 1,3,4,5-tetrasubstituted pyrazole derivatives | Anti-inflammatory | mdpi.com |

| Arylhydrazono-pyrazole derivatives | Antiproliferative (Anticancer) | academicstrive.com |

| Amino-pyrazolone derivatives | Antimicrobial | nih.gov |

Exploration of Synergistic Effects in Combination Therapies

The broad range of biological activities associated with pyrazolone derivatives makes them excellent candidates for combination therapies. researchgate.net Exploring the synergistic effects of this compound analogues with existing drugs could lead to more effective treatment regimens with potentially lower dosages and reduced side effects.

Future studies will likely investigate combinations with:

Chemotherapeutic Agents: For cancer treatment, combining a pyrazolone derivative that inhibits a specific cancer-related pathway (e.g., angiogenesis or cell cycle progression) with traditional cytotoxic drugs could enhance tumor cell killing and overcome drug resistance. mdpi.commdpi.com

Antibiotics: Given the antimicrobial potential of some pyrazolone derivatives, combining them with established antibiotics could combat multidrug-resistant bacterial and fungal strains. nih.govnih.gov

Anti-inflammatory Drugs: In treating inflammatory diseases, combining a pyrazolone derivative with other anti-inflammatory agents could provide a multi-pronged approach to controlling the inflammatory cascade. nih.gov

Well-known examples of synergistic effects with pyrazolone derivatives include combinations like pyrabital (barbital + aminopyrine) and irgapyrine (phenylbutazone + aminopyrine), highlighting the historical precedent and future potential of this approach. researchgate.net

Development of Advanced Delivery Systems for Therapeutic Applications

A significant challenge in translating promising compounds into clinical use is their often poor water solubility and bioavailability. nih.gov The development of advanced drug delivery systems is a critical area of research to overcome these limitations for pyrazolone derivatives. Nanotechnology, in particular, offers promising solutions. nih.gov

Future research in this area will focus on:

Nanoparticle Formulations: Encapsulating pyrazolone derivatives into nanoparticles, such as solid lipid nanoparticles (SLNs) or lipid-polymer hybrid nanoparticles (LPHNPs), can improve their solubility, protect them from degradation, and enable targeted delivery to specific tissues or cells, like cancer cells. nih.gov Dendrimer nanoparticles have also been shown to effectively load and deliver pyrazole derivatives. nih.gov

Chitosan-Based Systems: Cross-linking pyrazole derivatives with biopolymers like chitosan (B1678972) can create novel delivery vehicles. These systems can enhance the interaction with cancer cell membranes and can be loaded with other agents, such as zinc oxide nanoparticles, to boost anticancer activity. mdpi.com

Targeted Delivery: Functionalizing these delivery systems with ligands that bind to specific receptors on target cells can further enhance efficacy and reduce systemic toxicity. nih.gov

These advanced delivery systems aim to improve the therapeutic index of pyrazolone-based drugs by optimizing their distribution and pharmacokinetics. nih.gov

Table 2: Nanotechnology-Based Delivery Systems for Pyrazole Derivatives

| Delivery System | Compound Type | Application/Benefit | Reference |

|---|---|---|---|

| Dendrimer Nanoparticles | 3,5-diphenyl pyrazole derivative | Improved solubility, potent antibacterial effects | nih.gov |

| Solid Lipid Nanoparticles (SLNs) | Pyrazolo-pyridazine derivative | Enhanced delivery to cancer cells, improved efficacy | nih.gov |

| Lipid-Polymer Hybrid Nanoparticles (LPHNPs) | Pyrazolo-pyridazine derivative | Improved therapeutic index, targeted delivery | nih.gov |

Integration of Artificial Intelligence and Machine Learning in Compound Design

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the drug discovery process. nih.govnih.gov For pyrazolone derivatives, these computational tools can significantly accelerate the design and optimization of new analogues.

Key applications of AI and ML in this context include:

Quantitative Structure-Activity Relationship (QSAR): ML algorithms can be used to build sophisticated QSAR models that predict the biological activity of novel pyrazolone analogues based on their chemical structure. bohrium.com This allows for the rapid virtual screening of large compound libraries to identify the most promising candidates for synthesis and testing.

De Novo Drug Design: Generative AI models can design entirely new molecules from scratch that are optimized to have desired properties, such as high potency for a specific target and favorable pharmacokinetic profiles. springernature.comresearchgate.net This moves beyond simple modification of existing scaffolds to the creation of truly novel chemical entities.

Predictive Modeling: AI can predict various properties of compounds, including their absorption, distribution, metabolism, excretion, and toxicity (ADMET), helping to identify and eliminate unsuitable candidates early in the drug development process. nih.gov

Scale-Up and Process Optimization for Industrial Applications

For a promising drug candidate to be commercially viable, a robust, efficient, and scalable manufacturing process is essential. Research into the scale-up and process optimization of this compound and its derivatives is crucial for industrial application.

Future efforts will concentrate on:

Flow Chemistry: Transitioning from traditional batch synthesis to continuous flow processes can offer significant advantages, including improved safety, better heat and mass transfer, higher yields, and greater consistency. nih.gov Flow chemistry is particularly beneficial for handling potentially hazardous intermediates. nih.gov

Green Chemistry: Developing environmentally friendly synthesis methods is a key priority. This includes using greener solvents (like water), employing reusable catalysts (such as magnetic nanoparticles), and minimizing waste. dtu.dkbohrium.comresearchgate.netpharmacognosyjournal.net Optimizing reaction conditions, such as temperature and reactant concentrations, is critical for achieving high yields and purity while maintaining sustainability. dtu.dk

Catalyst Development: Exploring novel and more efficient catalysts, including nanocatalysts and biocatalysts, can shorten reaction times and improve product yields. researchgate.netresearchgate.net The reusability of catalysts is a key factor in reducing production costs. researchgate.net

Process optimization studies will focus on identifying the most efficient reaction conditions to ensure a high-yield, cost-effective, and environmentally sustainable industrial synthesis process. dtu.dkinpressco.com

Q & A

Q. What are the optimal synthetic routes for preparing 3,4-Dimethyl-1-phenyl-1H-pyrazol-5(4H)-one with high purity?

Methodological Answer: The synthesis typically involves multi-step reactions, starting with the formation of the pyrazolone core. For example:

- Step 1 : Condensation of hydrazine derivatives with β-ketoesters or diketones under reflux conditions (e.g., ethanol, 80°C) to form the pyrazolone ring .

- Step 2 : Introduction of substituents (e.g., phenyl, methyl groups) via nucleophilic substitution or alkylation. Ultrasound-assisted methods can enhance reaction efficiency by reducing reaction time and improving yields (e.g., 30–60 minutes at 50°C using Knoevenagel condensation) .

- Purification : Recrystallization from ethanol or column chromatography (silica gel, hexane/ethyl acetate) ensures purity >95%.

Q. Key Data :

| Parameter | Optimal Condition | Yield Range |

|---|---|---|

| Reaction Temperature | 50–80°C | 65–85% |

| Catalyst | POCl₃ (for cyclization) | — |

| Solvent | Ethanol/THF | — |

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

Methodological Answer: A combination of techniques is required:

- ¹H/¹³C NMR : To verify substituent positions and methyl group integration. For instance, the methyl protons at C3 and C4 appear as singlets at δ 2.1–2.3 ppm .

- FTIR : Confirms carbonyl (C=O) stretching at 1650–1700 cm⁻¹ and aromatic C-H bending near 700 cm⁻¹ .

- Mass Spectrometry (EI-MS) : Molecular ion peak [M⁺] at m/z 230 (calculated for C₁₁H₁₂N₂O) .

- Elemental Analysis : Matches theoretical C, H, N percentages (±0.3%).

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the stereochemistry of this compound derivatives?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is indispensable:

- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 296 K. SHELX programs refine the structure, with R-factors < 0.05 indicating high accuracy .

- ORTEP-3 Visualization : Generates thermal ellipsoid plots to assess bond lengths/angles. For example, the C=O bond length should align with 1.22–1.24 Å .

- Twinning Analysis : SHELXL detects twinning in crystals with low symmetry, ensuring correct space group assignment (e.g., monoclinic P2₁/c) .

Example : A derivative with Z-configuration at the exocyclic double bond was confirmed via SC-XRD, resolving earlier NMR ambiguities .

Q. How do reaction conditions influence the regioselectivity of electrophilic substitutions in this compound?

Methodological Answer: Regioselectivity depends on electronic and steric factors:

- Nitration : Concentrated HNO₃/H₂SO₄ at 0°C favors para-substitution on the phenyl ring due to electron-donating methyl groups .

- Bromination : NBS in CCl₄ targets the pyrazolone ring’s α-position (C4) over the phenyl ring .

- DFT Calculations : Predict electrophilic attack sites using Gaussian09 (B3LYP/6-31G* basis set) .

Data Contradiction Resolution : Conflicting reports on bromination sites can be resolved by cross-validating HPLC retention times with SC-XRD .

Q. What strategies address discrepancies in biological activity data for pyrazolone derivatives?

Methodological Answer:

- Dose-Response Curves : Use nonlinear regression (GraphPad Prism) to calculate IC₅₀ values. Outliers may indicate impurities; validate via HPLC-MS .

- Target Specificity : Compare inhibition of COX-2 vs. COX-1 isoforms to rule off-target effects. For example, a derivative showed 10-fold selectivity for COX-2 (IC₅₀ = 0.8 μM) .

- Molecular Docking (AutoDock Vina) : Correlate binding energies (ΔG) with activity. A ΔG ≤ -7 kcal/mol suggests strong inhibition .

Q. How can computational methods predict the reactivity of this compound in cross-coupling reactions?

Methodological Answer:

- DFT/Molecular Dynamics : Simulate transition states for Suzuki-Miyaura coupling. The C5 position shows higher reactivity (lower activation energy, ΔE‡ = 25 kcal/mol) due to conjugation with the carbonyl group .

- Hammett Plots : Quantify substituent effects on reaction rates. Electron-withdrawing groups at C3 increase oxidative addition efficiency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.